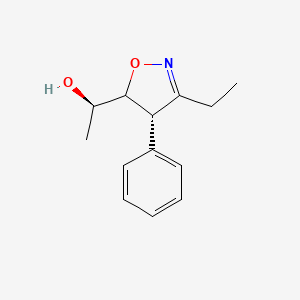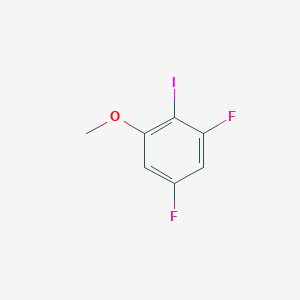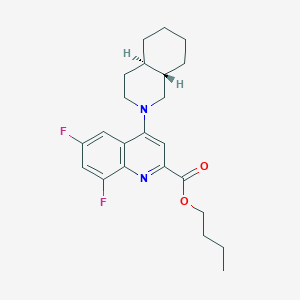
4-Fluoro-2-iodo-6-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-2-iodo-6-methylphenol is an organic compound with the molecular formula C7H6FIO. It is a phenol derivative, characterized by the presence of fluorine, iodine, and a methyl group attached to the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Fluoro-2-iodo-6-methylphenol can be synthesized through direct iodination of 2-methylphenol in aqueous alcohol solvents using a reagent prepared in situ from sodium hypochlorite and sodium iodide . The reaction typically involves the following steps:
- Dissolving 2-methylphenol in an aqueous alcohol solvent.
- Adding sodium hypochlorite and sodium iodide to the solution to generate the iodinating reagent in situ.
- Allowing the reaction to proceed at a controlled temperature to achieve the desired iodination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-2-iodo-6-methylphenol undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups such as fluorine and iodine makes the compound susceptible to nucleophilic aromatic substitution reactions.
Suzuki–Miyaura Coupling: This compound can participate in Suzuki–Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Strongly basic nucleophiles and electron-withdrawing groups on the aromatic ring are typically required.
Suzuki–Miyaura Coupling: Palladium catalysts and organoboron reagents are commonly used under mild and functional group-tolerant conditions.
Major Products Formed
Nucleophilic Aromatic Substitution: The major products depend on the nucleophile used, resulting in the substitution of the iodine or fluorine atom.
Suzuki–Miyaura Coupling: The major products are biaryl compounds formed through the coupling of the aryl halide with the organoboron reagent.
Aplicaciones Científicas De Investigación
4-Fluoro-2-iodo-6-methylphenol has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Agrochemicals: The compound is utilized in the development of agrochemical products.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-2-iodo-6-methylphenol involves its reactivity towards nucleophiles and its ability to participate in cross-coupling reactions. The presence of electron-withdrawing groups such as fluorine and iodine enhances its reactivity in nucleophilic aromatic substitution reactions . In Suzuki–Miyaura coupling, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation with organoboron reagents to form new carbon-carbon bonds .
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoro-2-methylphenol: Similar in structure but lacks the iodine atom.
4-Iodo-2-methylphenol: Similar in structure but lacks the fluorine atom.
Uniqueness
4-Fluoro-2-iodo-6-methylphenol is unique due to the presence of both fluorine and iodine atoms on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.
Propiedades
Fórmula molecular |
C7H6FIO |
|---|---|
Peso molecular |
252.02 g/mol |
Nombre IUPAC |
4-fluoro-2-iodo-6-methylphenol |
InChI |
InChI=1S/C7H6FIO/c1-4-2-5(8)3-6(9)7(4)10/h2-3,10H,1H3 |
Clave InChI |
AIJQYPOGTRNCHQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1O)I)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Bromo-7-ethylbenzo[d]oxazole](/img/structure/B12867920.png)
![[3'-(Benzyloxy)[1,1'-biphenyl]-4-yl]acetonitrile](/img/structure/B12867924.png)





![2-(Chloromethyl)-4-ethoxybenzo[d]oxazole](/img/structure/B12867981.png)

![[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;hydrate;hydrobromide](/img/structure/B12867988.png)
![(3S)-N-(Furan-2-ylmethyl)-2-azabicyclo[2.2.1]heptane-3-carboxamide](/img/structure/B12867989.png)
